molecular formula C6H10O8 B1252008 L-mannaric acid

L-mannaric acid

Cat. No.: B1252008
M. Wt: 210.14 g/mol
InChI Key: DSLZVSRJTYRBFB-ZNIBRBMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-mannaric acid is the L-enantiomer of mannaric acid. It is a conjugate acid of a L-mannarate(1-). It is an enantiomer of a D-mannaric acid.

Scientific Research Applications

  • HIV-1 Protease Inhibitors : L-mannaric acid has been utilized in the development of symmetrical HIV-1 protease inhibitors. Studies have investigated the influence of hydroxyl groups in these inhibitors derived from this compound, revealing the configurations required for optimal inhibition of HIV-1 protease (Wachtmeister et al., 2000).

  • Sialic Acid Biosynthesis : this compound is linked to the structural diversity of sialic acid, which is exploited by various biological systems for specific recognition and binding to cellular receptors. It has implications in understanding the interaction of viruses with sialylated host cell receptors (Keppler et al., 2001).

  • Mannitol Production in Lactococcus lactis : Research has been conducted on the production of mannitol, a sugar alcohol with therapeutic and food applications, using Lactococcus lactis. Insights into the regulation of mannitol genes have been explored for efficient mannitol production (Xiao et al., 2021).

  • Antimicrobial and Antitumor Activities : Studies involving the synthesis and use of superparamagnetic γ-Fe2O3 nanoparticles have examined their antimicrobial, antibiofilm, and antitumor activities. These involve interactions with cell wall components like mannoproteins, which are crucial in medical and pharmaceutical applications (Ansari & Asiri, 2020).

  • Metabolic Engineering for Sugar Synthesis : Efforts have been made in the genetic modification of cyanobacteria for photosynthetic production of mannitol from CO2, demonstrating potential applications in the sustainable production of valuable sugars (Jacobsen & Frigaard, 2014).

  • Vitamin C Biosynthesis : Research on L-ascorbic acid (vitamin C) biosynthesis in plants has highlighted the role of GDP-mannose in AsA biosynthesis, contributing to our understanding of antioxidant production in plants (Conklin et al., 2000).

Properties

Molecular Formula

C6H10O8

Molecular Weight

210.14 g/mol

IUPAC Name

(2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanedioic acid

InChI

InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/t1-,2-,3-,4-/m1/s1

InChI Key

DSLZVSRJTYRBFB-ZNIBRBMXSA-N

Isomeric SMILES

[C@@H]([C@H]([C@H](C(=O)O)O)O)([C@H](C(=O)O)O)O

SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Canonical SMILES

C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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